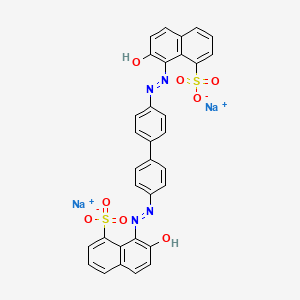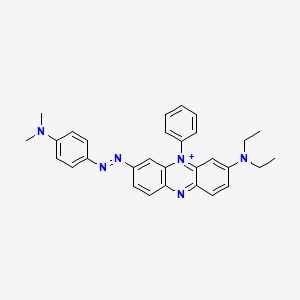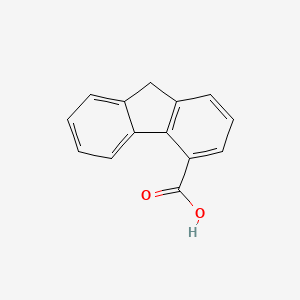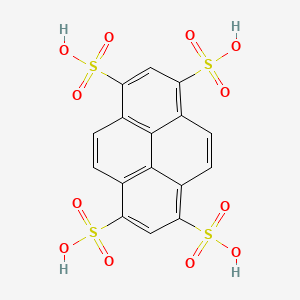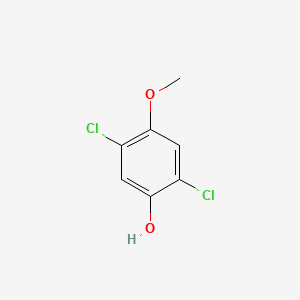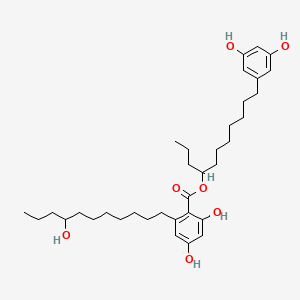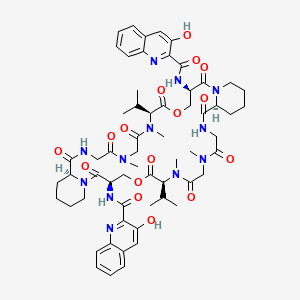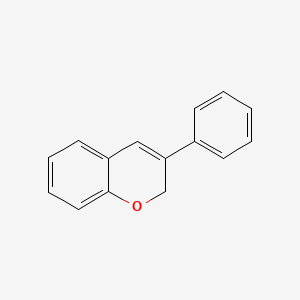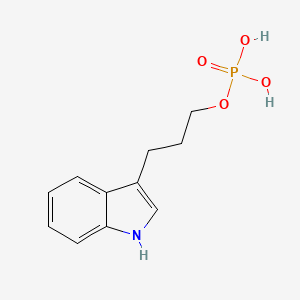
Indolepropanol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolepropanol phosphate is a chemical compound with the molecular formula C11H14NO4P . It is also known as 3-(1H-Indol-3-yl)propyl dihydrogen phosphate .
Synthesis Analysis
The synthesis of Indolepropanol phosphate is related to the biosynthesis of aromatic amino acids . The process involves the conversion of glucose into shikimic acid, which is then used to form chorismic acid . The active site of the enzyme involved in this process has been located by difference Fourier analysis of the complex with indolepropanol phosphate .Molecular Structure Analysis
The molecular structure of Indolepropanol phosphate consists of an indole moiety that carries an alkyl chain at the 3-position . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .Chemical Reactions Analysis
Indolepropanol phosphate is involved in the synthesis of phenylalanine, tyrosine, and tryptophan from glucose . The reaction involves the condensation of a C3 derivative with a C4, coming from the pentose phosphate pathway .Physical And Chemical Properties Analysis
Indolepropanol phosphate is a compound with the molecular formula C11H14NO4P . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .Applications De Recherche Scientifique
Enzyme Mechanism and Inhibition Studies
- Indolepropanol phosphate has been extensively studied in the context of its interaction with enzymes, particularly tryptophan synthase. It is used as an inhibitor to understand enzyme mechanisms, such as in the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate by tryptophan synthase in Escherichia coli. Studies utilizing indolepropanol phosphate have helped decipher the ordered addition mechanism of substrates and the inhibition process in the enzyme's active site (Weischet & Kirschner, 1976).
Binding and Interaction Studies
- The binding characteristics of indolepropanol phosphate with various subunits of tryptophan synthase have been investigated. These studies revealed that indolepropanol phosphate competes with indole for binding to specific sites, providing insights into the active site of the α-subunit and its interaction with other subunits. This contributes to understanding the enzyme's structural and functional aspects, including how different conformations of the subunits are stabilized by ligand binding (Weischet & Kirschner, 1976).
Studies on Tryptophan Synthase Functionality
- Research using indolepropanol phosphate has enhanced understanding of tryptophan synthase's functionality, including its catalytic mechanism and the regulation of its subunits. This is significant for comprehending biochemical pathways and enzyme kinetics, especially related to tryptophan biosynthesis in microorganisms (Kirschner, Wiskocil, Foehn, & Rezeau, 1975).
Circular Dichroism and Fluorescence Studies
- The binding of indolepropanol phosphate to tryptophan synthase has been studied through circular dichroism and fluorescence, offering insights into the enzyme's binding dynamics and conformational changes. This research contributes to a deeper understanding of enzyme-ligand interactions and their impact on enzyme activity (Heyn & Weischet, 1975).
Affinity Chromatography and Purification Studies
- Indolepropanol phosphate has been used in affinity chromatography for the purification of tryptophan synthase. It serves as a biospecific ligand, enhancing our knowledge of enzyme purification techniques and enzyme-ligand interactions (Gschwind, Gschwind, Paul, & Kirschner, 1979).
Biosynthesis Pathways in Fungi
- The role of indolepropanol phosphate in the biosynthesis of secondary metabolites, particularly in fungi, has been explored. Understanding these pathways is crucial for comprehending fungal ecology and the production of biologically active compounds (Li, 2010).
Safety And Hazards
Orientations Futures
Future research could focus on further understanding the mechanism of action of Indolepropanol phosphate and its role in the biosynthesis of aromatic amino acids . Additionally, the development of new synthesis methods and the exploration of potential applications of this compound could be areas of interest.
Propriétés
Numéro CAS |
40716-80-1 |
|---|---|
Nom du produit |
Indolepropanol phosphate |
Formule moléculaire |
C11H14NO4P |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)propyl dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |
Clé InChI |
NKEZSFZOUIIZFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |
Autres numéros CAS |
40716-80-1 |
Synonymes |
indolepropanol phosphate IPP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



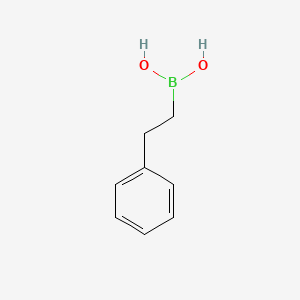
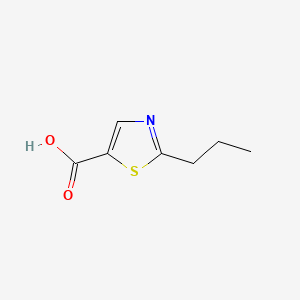
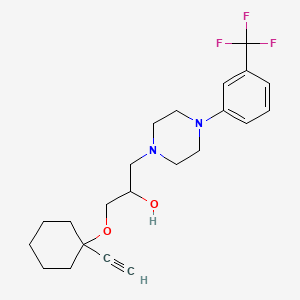
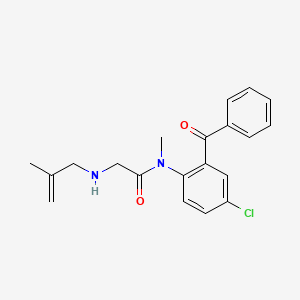
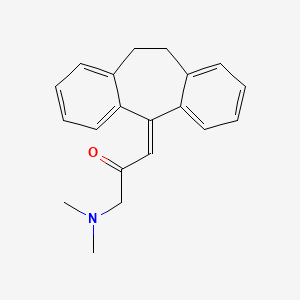
![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
